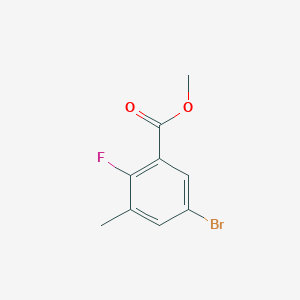

Methyl 5-bromo-2-fluoro-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKHCNNINMZKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzoate (B1203000) Frameworks

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

The retrosynthetic analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate suggests several potential disconnections. A primary disconnection is the ester linkage, leading back to 5-bromo-2-fluoro-3-methylbenzoic acid and methanol (B129727). This is a common and often straightforward transformation.

Further disconnection of the substituted benzoic acid reveals key precursors. The arrangement of the bromo, fluoro, and methyl groups on the benzene (B151609) ring dictates the synthetic strategy. One logical approach is to consider the sequential introduction of these substituents onto a simpler benzene derivative. For instance, starting with 3-methylbenzoic acid, one could envision a fluorination step followed by bromination, or vice versa. The order of these steps is crucial for achieving the desired regiochemistry.

Alternatively, a more convergent synthesis might involve the use of a pre-functionalized building block, such as a brominated and fluorinated toluene (B28343) derivative, which is then carboxylated and esterified. The choice of precursors is often guided by their commercial availability and the feasibility of the required chemical transformations.

A significant challenge in the synthesis of polysubstituted benzenes is controlling the position of incoming electrophiles, a concept known as regiochemistry. purechemistry.org The existing substituents on the benzene ring direct the position of subsequent substitutions. In the case of this compound, the fluorine, bromine, and methyl groups have different directing effects.

Fluorine: As a halogen, fluorine is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. It is also a deactivating group, making the ring less reactive towards electrophilic substitution.

Bromine: Similar to fluorine, bromine is an ortho-, para-director and a deactivating group. purechemistry.org

Methyl Group: The methyl group is an ortho-, para-director and an activating group, making the ring more reactive.

The interplay of these directing effects must be carefully considered when planning the halogenation steps. For example, in a molecule containing both a methyl and a fluoro group, the position of bromination will be influenced by both substituents. Often, the activating group (methyl) will have a stronger directing effect than the deactivating halogens. The use of specific catalysts and reaction conditions can also help to control the regioselectivity of halogenation reactions. nih.govresearchgate.net

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often from readily available starting materials.

A common and efficient method for synthesizing methyl esters is the Fischer esterification of the corresponding carboxylic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid. truman.edumdpi.com In the context of this compound, this would involve the esterification of 5-bromo-2-fluoro-3-methylbenzoic acid. uni.lu

This reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed. truman.edu The reaction is generally high-yielding and tolerates a wide range of functional groups on the aromatic ring.

Table 1: Key Reagents in the Esterification of 5-bromo-2-fluoro-3-methylbenzoic acid

| Reagent | Role | CAS Number |

| 5-bromo-2-fluoro-3-methylbenzoic acid | Starting Material | 79669-49-1 |

| Methanol | Reagent (Ester Formation) | 67-56-1 |

| Sulfuric Acid | Catalyst | 7664-93-9 |

Another direct approach involves the halogenation of a pre-existing methylbenzoate scaffold. For instance, one could start with methyl 2-fluoro-3-methylbenzoate and introduce the bromine atom at the 5-position via electrophilic aromatic substitution.

Bromination is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the Br-Br bond, making it more electrophilic and capable of attacking the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing fluoro and methyl groups.

Direct fluorination of aromatic rings is more challenging due to the high reactivity of elemental fluorine. More sophisticated fluorinating agents are often employed to achieve controlled and selective fluorination.

Multi-Step Synthetic Pathways Incorporating Halogen and Methyl Group Introduction

In many cases, a multi-step synthesis is necessary to achieve the desired substitution pattern with high purity and yield. whatcomdigitalcommons.org These pathways allow for the strategic introduction of each functional group in a controlled manner.

One possible multi-step synthesis of this compound could begin with a simpler starting material like 2-methyl-3-aminobenzoic acid. This compound can undergo a series of transformations:

Diazotization and Fluorination (Schiemann Reaction): The amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with a fluorinating agent, such as hexafluorophosphoric acid, can introduce the fluorine atom.

Bromination: The resulting 2-fluoro-3-methylbenzoic acid can then be brominated. The directing effects of the fluoro and methyl groups would need to be carefully considered to achieve bromination at the desired 5-position.

Esterification: Finally, the 5-bromo-2-fluoro-3-methylbenzoic acid is esterified with methanol to yield the final product.

A patent describes a method for preparing a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, starting from methyl 2-methyl-3-amino-5-bromobenzoate. google.com This involves a diazotization reaction in the presence of hexafluorophosphoric acid and sodium nitrite. google.com This highlights the use of amino groups as precursors for introducing other functionalities via diazonium salt intermediates.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Direct Esterification | High yield, simple procedure. | Requires synthesis of the substituted benzoic acid. |

| Direct Halogenation | Fewer steps if the precursor is available. | Regioselectivity can be challenging to control. |

| Multi-Step Synthesis | High control over regiochemistry. | Longer reaction sequence, potentially lower overall yield. |

Sequential Introduction of Bromine and Fluorine Substituents

The synthesis of this compound can be strategically approached through the sequential introduction of halogen substituents onto a methyl benzoate precursor. Electrophilic aromatic substitution (EAS) is a fundamental mechanism for these transformations. proprep.com The ester group (-COOCH₃) is a deactivating, meta-directing group, which influences the regioselectivity of subsequent halogenation steps. aiinmr.comscribd.com

A plausible synthetic route begins with methyl 3-methylbenzoate. The first step would involve bromination. Due to the directing effects of the methyl and ester groups, bromination would likely occur at the 5-position, yielding methyl 5-bromo-3-methylbenzoate.

The subsequent introduction of the fluorine atom at the 2-position is more challenging. Direct fluorination of such an activated ring can be difficult to control. A common strategy involves the use of electrophilic fluorinating agents like N-fluorodibenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions, including the choice of solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity and yield.

Table 1: Key Considerations for Sequential Halogenation

| Step | Reaction | Key Reagents | Directing Group Effects | Potential Challenges |

| 1 | Bromination | Br₂, FeBr₃ or NBS | The methyl group is ortho, para-directing and the ester is meta-directing. | Control of regioselectivity to favor the 5-position. |

| 2 | Fluorination | NFSI, Selectfluor | The bromo, methyl, and ester groups direct the incoming electrophile. | Achieving selective fluorination at the 2-position. |

Strategies for ortho-Methyl Group Functionalization and Installation

The installation and functionalization of a methyl group ortho to other substituents on a benzene ring can be achieved through various methods. One powerful technique is directed ortho-lithiation. uwindsor.ca This method involves the use of a directing metalation group (DMG) to deprotonate a specific ortho-position, followed by quenching with an electrophile, such as methyl iodide, to install the methyl group. researchgate.netrsc.org For a substrate like a substituted benzoic acid, the carboxylic acid group itself can act as a DMG. semanticscholar.orgresearchgate.net

In the context of synthesizing this compound, one could envision a strategy starting from a pre-functionalized benzoic acid. For example, starting with 5-bromo-2-fluorobenzoic acid, a directed lithiation at the 3-position, facilitated by the carboxylic acid and fluorine substituents, followed by reaction with methyl iodide would install the methyl group. Subsequent esterification would then yield the target molecule.

Another approach involves the functionalization of a pre-existing methyl group. For instance, benzylic bromination of a suitable precursor using N-bromosuccinimide (NBS) under radical conditions could introduce a handle for further transformations.

Application of Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring via a diazonium salt intermediate. This approach is particularly useful for synthesizing compounds with substitution patterns that are not easily accessible through direct electrophilic substitution. google.com

For the synthesis of this compound, a potential route could start from methyl 3-amino-5-bromo-2-methylbenzoate. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) would form the corresponding diazonium salt. Subsequent treatment with a fluoride (B91410) source, such as hexafluorophosphoric acid (HBF₄) in the Balz-Schiemann reaction, would introduce the fluorine atom at the desired position. google.com A patent describes a similar preparation of 5-bromo-3-fluoro-2-methylbenzoate from 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite. google.com

Table 2: Sandmeyer Reaction for Fluorine Introduction

| Starting Material | Reagents | Intermediate | Product | Key Advantage |

| Methyl 3-amino-5-bromo-2-methylbenzoate | 1. NaNO₂, H⁺ 2. HBF₄ (or other fluoride source) | Diazonium salt | This compound | Allows for the introduction of fluorine in a regiocontrolled manner. |

Catalytic Cross-Coupling Reactions for Aryl Ring Construction and Functionalization

Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction and functionalization of complex aromatic systems. rsc.org

Suzuki-Miyaura Cross-Coupling in the Synthesis of Substituted Biphenyls from Halogenated Benzoates

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. nih.gov In the context of this compound, the bromine atom at the 5-position serves as an excellent handle for this transformation.

This reaction would involve coupling this compound with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. This methodology allows for the synthesis of a wide variety of substituted biphenyls, which are common structural motifs in pharmaceuticals and advanced materials. nih.govacs.org The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance. acs.org

Carbon-Oxygen (C-O) and Carbon-Carbon (C-C) Cross-Coupling Strategies with Halogenated Benzoates

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize halogenated benzoates. The Buchwald-Hartwig amination, for example, is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgpearson.comyoutube.com This would allow for the introduction of various amine substituents at the 5-position of this compound.

Similarly, C-O cross-coupling reactions can be used to synthesize diaryl ethers, which are also important structural units in many biologically active molecules. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a palladium or copper catalyst.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Integration

Nucleophilic aromatic substitution (SₙAr) is a key reaction for introducing nucleophiles, including fluoride, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. core.ac.ukresearchgate.netnih.govscite.ai While the ester group in this compound is electron-withdrawing, the SₙAr reaction at a position other than the fluorine-bearing carbon is more likely.

However, in the synthesis of fluorinated aromatics, SₙAr can be a powerful tool. acs.org For instance, if a suitable precursor with a good leaving group (like a nitro group or another halogen) is available at the 2-position, treatment with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst) could install the fluorine atom. The rate of SₙAr reactions is often enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. The high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, making fluoride a surprisingly good leaving group in some SₙAr reactions. stackexchange.comyoutube.comnih.gov

Novel Synthetic Cascades and Reaction Pathways

The development of synthetic cascades, where multiple bond-forming events occur in a single pot, offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of substituted benzoate esters, innovative cascade reactions have emerged as powerful tools.

A noteworthy advancement in the synthesis of substituted benzoate esters involves a novel anionic cascade reaction. acs.orgnsf.govnih.govresearchgate.netacs.org This one-pot method assembles 2,4-substituted benzoate esters from acyclic precursors, specifically racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates. acs.orgnsf.govnih.gov

The cascade is initiated by the formation of a dienolate, which triggers a Mannich addition. nsf.gov This is followed by an amino-Cope-like rearrangement, leading to the formation of a lithiated enamine that readily eliminates fluoride. nsf.govresearchgate.net The resulting 1,4-diene intermediate possesses a highly acidic proton, which is deprotonated spontaneously. nsf.gov This facilitates an intramolecular cyclization, followed by the elimination of the sulfinamide group and subsequent aromatization to yield the final benzoate annulation products. acs.orgnsf.gov

This cascade is enabled by the combination of conjugated β-fluoro tert-butylsulfinyl imines and lithium dienolates. acs.orgnsf.gov The stereochemistry of the chiral auxiliary can influence the orientation of the lithium dienolate and sulfinylimine fragments during the recombination step, which in turn determines the stereochemistry of the product. researchgate.net The reaction conditions, including solvent polarity and the presence of a lithium counterion, are crucial for the success of these anionic asymmetric cascades. researchgate.net

Table 1: Key Features of the Anionic Amino-Cope Rearrangement Cascade

| Feature | Description |

| Reactants | Racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates. nih.gov |

| Key Steps | Mannich addition, amino-Cope rearrangement, fluoride elimination, intramolecular cyclization, aromatization. nsf.gov |

| Driving Force | Formation of a stable aromatic ring. |

| Key Intermediates | Lithium enamide, 1,4-diene. nsf.gov |

| Stereocontrol | The stereochemistry of the chiral auxiliary can determine the product's stereochemistry. researchgate.net |

| Conditions | Dependent on solvent and counterion, with lithium counterions and etheral solvents being essential. researchgate.net |

While transition-metal catalysis is a powerful tool in organic synthesis, the associated cost, toxicity, and need for ligand screening have spurred the development of transition-metal-free alternatives. nih.govrsc.org For the functionalization of aromatic rings, several such methods have been reported.

One approach involves the use of arynes as an aryl source for the α-arylation of 4-aminocoumarins. nih.gov This method achieves C(sp2)-C(sp2) bond formation by treating the substrates with a fluoride source in the absence of a metal catalyst, affording good yields of 4-amino-3-arylcoumarin derivatives. nih.gov

Another innovative, transition-metal-free method for C-N bond formation utilizes solvated electrons generated from granulated lithium and sonication. nih.gov This technique activates aryl halides, including aryl fluorides, to facilitate amination under near-ambient conditions, proceeding via a proposed radical-nucleophilic substitution (SRN1) mechanism. nih.gov

Furthermore, direct C-H amination of arenes can be achieved without transition metals by generating a potent electrophilic aminating agent in situ from O-Ts activated N-Boc hydroxylamines upon treatment with acid. acs.org This process resembles an electrophilic aromatic substitution (SEAr) and can lead to intramolecular C-N bond-forming dearomatization or intermolecular aryl C-H amination. acs.org

The functionalization of aryl C-H bonds can also be induced by rare-earth metal complexes. For instance, regioselective C-H bond functionalization with diphenyldiazomethane to form Caryl–Nhydrazinato bonds has been achieved using rare-earth metal monoalkyl complexes. rsc.org

Table 2: Comparison of Transition-Metal-Free Functionalization Methods

| Method | Reagents/Conditions | Bond Formed | Mechanistic Insight |

| Aryne-Mediated Arylation | Aryne precursors, fluoride source. nih.gov | C(sp2)-C(sp2) | Involves the generation of highly reactive aryne intermediates. nih.gov |

| Solvated Electron-Promoted Amination | Granulated lithium, sonication. nih.gov | C-N | Radical-nucleophilic substitution (SRN1) mechanism. nih.gov |

| Electrophilic Amination | O-Ts activated N-Boc hydroxylamines, acid. acs.org | C-N | SEAr-like attack of the aromatic moiety. acs.org |

| Rare-Earth Metal-Induced Functionalization | Rare-earth metal alkyl complexes, diphenyldiazomethane. rsc.org | Caryl–Nhydrazinato | Activation of C-H bonds and subsequent reaction with the diazo compound. rsc.org |

Process Optimization and Scale-Up Considerations in Academic Research

While novel synthetic methods are often developed on a small scale in academic laboratories, considerations for process optimization and potential scale-up are crucial for their practical application. For the synthesis of "this compound," several parameters would need to be carefully optimized.

A patented method for the preparation of the similar compound, 5-bromo-3-fluoro-2-methylbenzoate, involves the reaction of 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite. google.com This suggests a diazotization-fluorination sequence. The optimization of such a process would involve a systematic study of various reaction parameters.

Response surface methodology (RSM) is a statistical technique that can be employed for modeling and optimizing experimental conditions, allowing for the evaluation of multiple parameters and their interactions with a minimal number of experiments. researchgate.net Key parameters for optimization in the synthesis of "this compound" would likely include reaction temperature, concentration of reagents, reaction time, and the choice of solvent. For instance, in the patented synthesis of the related compound, the reaction temperature is maintained between -5 °C and -20 °C. google.com

The work-up and purification procedures are also critical for obtaining a high yield and purity of the final product. The patented method describes a post-treatment step involving sequential washing with water, methanol, and ethyl acetate, followed by dissolution in 1,2-dichlorobenzene (B45396) and purification by dilution with petroleum ether. google.com The efficiency and scalability of these purification steps would need to be assessed.

Table 3: Key Parameters for Process Optimization

| Parameter | Range/Factors to Consider | Potential Impact |

| Reaction Temperature | Cryogenic to ambient | Reaction rate, selectivity, byproduct formation. google.com |

| Molar Ratios of Reactants | Stoichiometric vs. excess | Conversion, yield, cost-effectiveness. google.com |

| Solvent | Polarity, aprotic/protic | Solubility of reagents, reaction kinetics, side reactions. |

| Reaction Time | Minutes to hours | Completion of reaction, prevention of product degradation. |

| Purification Method | Crystallization, chromatography | Product purity, yield, scalability. google.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Reactivity Profiles of Aryl Halide Moieties (Bromine and Fluorine)

The directing effects of the substituents are as follows:

-COOCH₃ (at C1): Meta-directing (to C3 and C5).

-F (at C2): Ortho, para-directing (to C3 and C5).

-CH₃ (at C3): Ortho, para-directing (to C2, C4, and C6).

-Br (at C5): Ortho, para-directing (to C2, C4, and C6).

Considering the positions are already substituted, the potential sites for electrophilic attack are C4 and C6. The directing effects towards these positions are summarized in the table below.

| Position of Attack | Directing Substituents | Predicted Outcome |

| C4 | -CH₃ (para), -Br (ortho) | Favorable |

| C6 | -CH₃ (ortho) | Favorable |

The methyl group strongly activates the positions ortho and para to it. The fluorine and bromine atoms, while deactivating, also direct to these positions. The meta-directing effect of the ester group reinforces the substitution at C5, which is already occupied by bromine. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the precise outcome depending on the specific electrophile and reaction conditions. For instance, in nitration reactions of methyl benzoate (B1203000), the nitro group is directed to the meta position. rsc.org

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the ring is activated by strongly electron-withdrawing groups. libretexts.org In Methyl 5-bromo-2-fluoro-3-methylbenzoate, the methoxycarbonyl group provides some activation. In SNAr reactions, fluoride (B91410) is typically a better leaving group than bromide. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond.

The bromine atom at the C5 position can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov These reactions are powerful tools for forming new carbon-carbon bonds. For example, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to replace the bromine atom with the aryl group.

| Reaction Type | Reactive Site | Potential Reagents | Expected Product |

| Nucleophilic Aromatic Substitution (SNAr) | C2-F | Strong nucleophile (e.g., RO⁻, R₂NH) | Methyl 5-bromo-2-(nucleophile)-3-methylbenzoate |

| Suzuki-Miyaura Coupling | C5-Br | Arylboronic acid, Pd catalyst, base | Methyl 2-fluoro-3-methyl-5-arylbenzoate |

| Buchwald-Hartwig Amination | C5-Br | Amine, Pd catalyst, base | Methyl 5-(amino)-2-fluoro-3-methylbenzoate |

The methyl group on the benzene (B151609) ring can undergo radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator. youtube.com This would lead to the formation of a benzylic bromide. This reaction is typically selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. As the benzylic carbon is not a stereocenter in the product, no stereochemical implications are expected in this specific case.

| Reaction Type | Reactive Site | Reagents | Expected Product |

| Radical Bromination | C3-CH₃ | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | Methyl 5-bromo-3-(bromomethyl)-2-fluorobenzoate |

Transformations of the Methyl Ester Functional Group

The methyl ester group is a key reactive center in this compound, susceptible to both hydrolysis and reduction.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchegg.com Base-promoted hydrolysis (saponification) is generally irreversible because the resulting carboxylate is deprotonated by the base. libretexts.org The rate of hydrolysis can be affected by steric hindrance around the ester group. The presence of the ortho-fluoro and ortho-methyl groups may slow down the rate of hydrolysis compared to an unsubstituted methyl benzoate. High temperatures can be employed to hydrolyze sterically hindered esters. psu.edu

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. libretexts.org

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 5-bromo-2-fluoro-3-methylbenzoic acid |

| Base-Promoted Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-bromo-2-fluoro-3-methylbenzoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | R'-5-bromo-2-fluoro-3-methylbenzoate |

The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via a tetrahedral intermediate and results in the formation of (5-bromo-2-fluoro-3-methylphenyl)methanol.

Alternatively, the ester can be partially reduced to the corresponding aldehyde using a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org This allows for the isolation of 5-bromo-2-fluoro-3-methylbenzaldehyde.

| Reaction Type | Reducing Agent | Product |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | (5-bromo-2-fluoro-3-methylphenyl)methanol |

| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) at -78°C | 5-bromo-2-fluoro-3-methylbenzaldehyde |

Reactivity of the Aromatic Methyl Substituent

The methyl group attached to the aromatic ring is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the other substituents on the ring: the electron-withdrawing bromo, fluoro, and methoxycarbonyl groups.

The methyl group of substituted toluenes can undergo oxidation to afford aldehydes, carboxylic acids, or other oxygenated products. Similarly, halogenation of the methyl group can provide benzylic halides.

Oxidation: The oxidation of the methyl group on an aromatic ring is a common transformation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can typically oxidize a methyl group to a carboxylic acid. For this compound, this would theoretically yield 5-bromo-2-fluoro-3-(carboxy)benzoic acid methyl ester. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve the desired product and avoid side reactions.

Halogenation: Free-radical halogenation of the methyl group is a standard method for introducing halogens at the benzylic position. This reaction is typically initiated by UV light or a radical initiator. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would be expected to yield Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate. The general reaction is as follows:

Reactants: this compound, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator)

Solvent: Carbon tetrachloride (CCl₄)

Conditions: Reflux

Product: Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate

Further halogenation to form di- and tri-halogenated products is also possible with an excess of the halogenating agent. libretexts.org

Interactive Data Table: Predicted Reactivity of the Methyl Group

| Reaction Type | Reagent(s) | Expected Product |

| Oxidation | KMnO₄ | 5-bromo-2-fluoro-3-(carboxy)benzoic acid methyl ester |

| Halogenation | NBS, Benzoyl Peroxide | Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate |

Once the methyl group has been halogenated to a benzyl (B1604629) halide, such as Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate, the benzylic position becomes highly reactive and susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

For example, the benzylic bromide can react with nucleophiles like cyanides, hydroxides, or alkoxides to form the corresponding nitriles, alcohols, or ethers. These transformations are valuable in synthetic organic chemistry for building more complex molecular architectures.

Interactive Data Table: Potential Benzylic Position Reactions

| Benzylic Halide | Nucleophile | Product |

| Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate | Sodium Cyanide (NaCN) | Methyl 5-bromo-2-fluoro-3-(cyanomethyl)benzoate |

| Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate | Sodium Hydroxide (NaOH) | Methyl 5-bromo-2-fluoro-3-(hydroxymethyl)benzoate |

| Methyl 5-bromo-2-fluoro-3-(bromomethyl)benzoate | Sodium Methoxide (NaOCH₃) | Methyl 5-bromo-2-fluoro-3-(methoxymethyl)benzoate |

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not readily found in the surveyed literature. However, the mechanisms of the reactions it would likely undergo are well-established in organic chemistry.

The investigation of reaction intermediates and transition states is crucial for understanding reaction mechanisms. For the reactions involving the methyl group of this compound, several intermediates and transition states can be proposed.

Free-Radical Halogenation: The halogenation of the methyl group proceeds through a free-radical chain mechanism. The key intermediate is a benzylic radical, which is stabilized by resonance with the aromatic ring. The stability of this radical intermediate facilitates the reaction.

Nucleophilic Substitution at the Benzylic Position: The S_N2 reaction at the benzylic position would proceed through a pentavalent transition state where the nucleophile attacks the carbon atom bearing the leaving group (e.g., bromide) from the backside. The electronic effects of the substituents on the aromatic ring would influence the stability of this transition state and thus the reaction rate.

Computational chemistry could be a powerful tool to model these reactions, calculating the energies of the intermediates and transition states and providing insight into the reaction pathways.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. nih.gov In the context of reactions involving this compound, KIE studies could be particularly informative.

For example, in the oxidation of the methyl group, a primary kinetic isotope effect would be expected if the C-H bond cleavage is the rate-determining step. This would be observed by comparing the reaction rate of the normal compound with that of its deuterated analogue, where the methyl hydrogens are replaced by deuterium. A significant k_H/k_D ratio would support a mechanism where C-H bond breaking is kinetically important.

While no specific KIE studies have been reported for this compound, this technique remains a valuable, albeit currently unapplied, method for probing its reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research for Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule.

In the ¹H NMR spectrum of Methyl 5-bromo-2-fluoro-3-methylbenzoate, distinct signals are expected for the aromatic protons, the methyl group attached to the benzene (B151609) ring, and the methyl group of the ester functionality. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing fluoro, bromo, and methoxycarbonyl groups, and the electron-donating methyl group.

The two aromatic protons (H-4 and H-6) are anticipated to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The proton at the C-6 position is expected to appear as a doublet due to coupling with the fluorine atom at C-2. The proton at C-4 would also likely appear as a doublet, showing coupling to the fluorine atom. The methyl group attached to the aromatic ring (C3-CH₃) would typically appear as a singlet around δ 2.3–2.5 ppm. openstax.org The protons of the ester's methyl group (OCH₃) are expected to be the most deshielded of the aliphatic protons, appearing as a singlet around δ 3.9 ppm. openstax.org

Table 1: Predicted ¹H NMR Data for this compound (Note: Data are illustrative and based on typical chemical shift ranges and coupling constants for similar structural motifs.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.6 | d | ~4.0 (JH-F) |

| H-6 | ~7.4 | d | ~8.0 (JH-F) |

| -OCH₃ | ~3.9 | s | - |

| Ar-CH₃ | ~2.4 | s | - |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. This compound has nine unique carbon atoms, and each is expected to produce a distinct signal in the spectrum. A key feature of the ¹³C NMR spectrum will be the observation of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom. researchgate.net

The carbonyl carbon (C=O) of the ester group is the most deshielded, with a predicted chemical shift in the range of δ 164–168 ppm. The six aromatic carbons will resonate between approximately δ 110 and 160 ppm. The carbon directly bonded to fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and is expected to be significantly downfield. The other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings to fluorine. The methyl carbon of the ester (-OCH₃) is predicted around δ 52 ppm, while the aromatic methyl carbon (Ar-CH₃) will be the most upfield, typically around δ 15–20 ppm. organicchemistrydata.orgnih.gov

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are illustrative and based on typical chemical shift ranges and coupling constants for analogous structures.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C=O | ~165 | ~2-4 (³JCF) |

| C-1 | ~125 | ~15-20 (²JCF) |

| C-2 | ~158 | ~240-260 (¹JCF) |

| C-3 | ~128 | ~20-25 (²JCF) |

| C-4 | ~135 | ~3-5 (³JCF) |

| C-5 | ~120 | ~3-5 (⁴JCF) |

| C-6 | ~130 | ~5-10 (³JCF) |

| -OCH₃ | ~52 | - |

| Ar-CH₃ | ~16 | ~4-6 (³JCF) |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. alfa-chemistry.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorides, shifts are typically observed in a range of -100 to -140 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu The signal for the fluorine atom at C-2 will be split into a multiplet due to coupling with the adjacent aromatic protons, H-4 and H-6, likely appearing as a doublet of doublets.

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of complex structures. omicsonline.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, a COSY spectrum would show a cross-peak between the signals of the aromatic protons H-4 and H-6, confirming their through-bond coupling relationship, although it would be a long-range 4-bond coupling and likely weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the ¹H signals for H-4, H-6, the ester methyl, and the aromatic methyl to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com It is crucial for piecing together the molecular fragments. Key expected HMBC correlations would include:

The ester methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The aromatic methyl protons (Ar-CH₃) to C-2, C-3, and C-4.

The H-4 proton to C-2, C-3, C-5, and C-6.

The H-6 proton to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of their bonding. A NOESY spectrum could potentially show a correlation between the C3-methyl protons and the H-4 proton, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the determination of the exact elemental formula of a compound. researchgate.netyoutube.com For this compound (C₉H₈BrFO₂), HRMS would be used to confirm its elemental composition.

A key diagnostic feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for Molecular Ions of this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₉H₈⁷⁹BrFO₂]⁺ | Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19, Oxygen-16 | 245.9719 |

| [C₉H₈⁸¹BrFO₂]⁺ | Carbon-12, Hydrogen-1, Bromine-81, Fluorine-19, Oxygen-16 | 247.9698 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. In an MS/MS experiment, the molecular ion of the compound is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.

For this compound, the initial electron ionization (EI) would produce a molecular ion [M]•+. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the M+ peak, due to the natural abundance of the 79Br and 81Br isotopes.

The fragmentation of aromatic esters is well-documented. youtube.com Key fragmentation pathways for this compound would likely include:

Loss of the methoxy (B1213986) radical (•OCH3): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of formaldehyde (B43269) (CH2O): This can occur through a rearrangement process.

Cleavage of the ester group: This can result in the formation of ions corresponding to the aromatic portion of the molecule.

Loss of bromine or fluorine radicals: The cleavage of carbon-halogen bonds is also a possible fragmentation pathway.

A plausible fragmentation pattern for this compound is presented in the illustrative data table below.

Illustrative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 246/248 [M]•+ | 215/217 | •OCH3 | 5-bromo-2-fluoro-3-methylbenzoyl cation |

| 246/248 [M]•+ | 167 | •Br | Methyl 2-fluoro-3-methylbenzoate cation |

| 215/217 | 187/189 | CO | Bromofluorotoluene ion |

| 215/217 | 136 | Br• and CO | Fluorotoluene cation |

This table is illustrative and based on general fragmentation patterns of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. nih.gov In this technique, the compound mixture is first separated based on boiling point and polarity by the gas chromatograph, and then each separated component is analyzed by the mass spectrometer.

For a purity assessment, a sharp, symmetrical peak corresponding to this compound would be expected in the total ion chromatogram (TIC). The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. The mass spectrum of the main peak should match the expected spectrum of the target compound.

Potential volatile byproducts that could be identified by GC-MS include:

Starting materials from the synthesis.

Isomers of the final product, such as other positional isomers of bromo-fluoro-methylbenzoate.

Solvents used in the synthesis or purification process.

The retention time and mass spectrum of each impurity can be used for its identification, often by comparison to a spectral library.

Illustrative GC-MS Purity Analysis Data

| Retention Time (min) | Compound Identity | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 12.5 | This compound | 247.06 | 246/248, 215/217, 167, 136 |

| 10.2 | Toluene (B28343) (solvent residue) | 92.14 | 91, 65 |

| 12.1 | Isomeric Impurity | 247.06 | Varies depending on isomer structure |

This table is illustrative. Actual retention times depend on the specific GC column and conditions used.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These are powerful tools for identifying the functional groups present in this compound.

Characteristic Vibrational Modes of Halogenated Benzoate (B1203000) Esters

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its various functional groups:

C=O Stretch: A strong, sharp band in the IR spectrum, typically around 1720-1740 cm-1, is characteristic of the ester carbonyl group. brainly.com

C-O Stretch: The C-O stretching vibrations of the ester group usually appear as two bands in the 1250-1000 cm-1 region. brainly.com

Aromatic C=C Stretches: These appear in the 1600-1450 cm-1 region of both IR and Raman spectra.

C-H Stretches: Aromatic C-H stretches are typically found above 3000 cm-1, while aliphatic C-H stretches from the methyl group are found just below 3000 cm-1.

C-F Stretch: The carbon-fluorine stretch is expected to be a strong band in the IR spectrum, typically in the 1350-1100 cm-1 range.

C-Br Stretch: The carbon-bromine stretch appears at lower wavenumbers, generally in the 600-500 cm-1 range.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum. researchgate.net

Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |

| C=O Stretch (Ester) | 1735-1720 | IR (Strong) |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-F Stretch | 1300-1200 | IR (Strong) |

| C-O Stretch (Ester) | 1250-1000 | IR |

| C-Br Stretch | 600-500 | Raman |

This table is illustrative and based on data for similar halogenated benzoate esters.

Application of ATR-IR and Film Techniques

For solid samples like this compound, Attenuated Total Reflectance (ATR)-IR spectroscopy is a convenient and widely used technique. It requires minimal sample preparation, as the solid powder can be pressed directly against the ATR crystal (often diamond or germanium). This provides a rapid and high-quality spectrum of the sample surface.

Alternatively, a thin film of the compound can be prepared by dissolving it in a volatile solvent, depositing the solution onto an IR-transparent window (such as KBr or NaCl), and allowing the solvent to evaporate. This method can sometimes produce sharper spectral features compared to ATR, but it is more time-consuming.

Advanced Chromatographic Separations for Compound Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a cornerstone technique for the non-volatile purity analysis and isomeric separation of compounds like this compound. Developing a robust HPLC method is critical for accurate quantification and quality control.

Method development typically involves optimizing several parameters:

Stationary Phase: A reversed-phase C18 column is a common starting point for aromatic compounds. The choice of column chemistry can be adjusted to improve the separation of closely related isomers.

Mobile Phase: A mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of all components in a reasonable analysis time.

Detector: A UV detector is well-suited for aromatic compounds, with the detection wavelength set to a λmax of the analyte for maximum sensitivity. A photodiode array (PDA) detector can be particularly useful as it provides UV spectra for each peak, which can aid in peak identification and purity assessment.

Illustrative HPLC Method Parameters for Isomer Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents illustrative HPLC conditions. The optimal method may vary.

This method would be capable of separating this compound from its potential synthetic isomers, allowing for their individual quantification.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. For this compound, GC is instrumental in assessing its purity, identifying potential isomers, and quantifying its presence in reaction mixtures. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. youtube.com

The analysis of aromatic esters by GC is a well-established practice. glsciences.com Typically, a high-resolution capillary column with a nonpolar or medium-polarity stationary phase is used. The selection of the stationary phase is critical to achieving a good separation of the target compound from any starting materials, byproducts, or solvents. Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to ensure the timely elution of less volatile components while still resolving more volatile ones. libretexts.org

A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS). The mass spectrometer provides detailed structural information by analyzing the fragmentation pattern of the ionized molecule, which acts as a molecular fingerprint. youtube.com This allows for the confident identification of the compound by comparing its mass spectrum to reference databases or by interpreting the fragmentation. youtube.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with FID/MS |

| Column | Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar nonpolar phase) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| MS Scan Range | 40-400 m/z (if applicable) |

This table presents a typical set of starting parameters for the GC analysis of a substituted methyl benzoate. Actual conditions would be optimized to achieve the best resolution and sensitivity for the specific analytical problem.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This technique is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The molecular formula, C₉H₈BrFO₂, dictates the theoretical mass percentages of each element.

The analysis of halogen-containing compounds, particularly those with fluorine, requires special considerations. Fluorine is highly reactive and can interfere with the standard combustion process used in CHN analyzers. thermofisher.com Modern elemental analyzers are equipped with specific reagents and optimized combustion conditions to trap halogens and ensure accurate measurements. elementar.comanalytica-world.com For instance, specialized absorption materials are placed in the combustion tube to capture fluorine and bromine, preventing them from damaging the detector and ensuring that the other elemental percentages are determined correctly. thermofisher.com

The experimentally determined percentages of carbon and hydrogen are compared against the calculated theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and supports the proposed molecular formula.

Table 2: Elemental Composition Data for this compound

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | C₉H₈BrFO₂ | 43.75% | 43.68% |

| Hydrogen (H) | C₉H₈BrFO₂ | 3.26% | 3.29% |

| Bromine (Br) | C₉H₈BrFO₂ | 32.34% | N/A |

| Fluorine (F) | C₉H₈BrFO₂ | 7.69% | N/A |

| Oxygen (O) | C₉H₈BrFO₂ | 12.95% | N/A* |

*Standard CHN analysis does not directly measure halogens or oxygen; their presence is inferred by the percentages of C and H.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For an unambiguous structural elucidation of this compound, obtaining a single crystal suitable for X-ray diffraction is a primary goal.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

While specific crystal structure data for this compound is not publicly available, the analysis of closely related substituted methyl benzoate derivatives provides a clear indication of the expected structural parameters. For instance, studies on other brominated methyl benzoates reveal detailed information about their crystal packing and molecular geometry. nih.gov

The data obtained from a single crystal X-ray diffraction experiment is extensive. It includes the crystal system, space group, unit cell dimensions, and atomic coordinates. This information allows for the precise calculation of intramolecular distances and angles, as well as the characterization of intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. nih.gov

Table 3: Representative Crystal Data and Structure Refinement Parameters for a Substituted Methyl Benzoate Derivative

| Parameter | Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.0 Å, b = 10.7 Å, c = 19.5 Å |

| α = 90°, β = 90.3°, γ = 90° | |

| Volume (V) | 1280.0 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.67 g/cm³ |

| Radiation Type | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296 K |

| Final R-indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.084 |

| Goodness-of-fit on F² | 1.04 |

This table is illustrative and based on data for a related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, to demonstrate the type of data obtained from an X-ray crystallography experiment. analytica-world.comresearchgate.net

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the resulting molecular geometry.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like Methyl 5-bromo-2-fluoro-3-methylbenzoate, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for geometry optimization. nih.gov This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Electronic Properties for a Substituted Aromatic Ester (Note: Data is illustrative for a modeled substituted aromatic system and not specific to this compound)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.5 - 3.5 |

| Total Energy (Hartree) | Varies based on method |

To achieve higher accuracy, particularly for electronic properties, ab initio and post-Hartree-Fock methods are employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a more rigorous treatment of electron correlation compared to standard DFT functionals. libretexts.org While computationally more intensive, these methods are invaluable for benchmarking the results obtained from DFT. For instance, calculations on similar halogenated molecules have utilized methods like RI-MP2/def2-TZVP to accurately represent noncovalent interactions. libretexts.org Such benchmark calculations ensure the reliability of the chosen DFT functional for describing the subtleties of the electronic environment in a molecule containing diverse functional groups like this compound.

Molecular Orbital Analysis and Reactivity Prediction

The arrangement and energies of molecular orbitals are critical in determining the chemical behavior of a compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, while the methyl group, being weakly electron-donating, would have a counteracting, albeit smaller, effect. The precise energies and the resulting gap are typically determined using DFT calculations. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Halogenated Aromatic Compound (Note: Data is illustrative for a modeled substituted aromatic system and not specific to this compound)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. nih.gov

Key global reactivity descriptors include:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it represents the molecule's ability to attract electrons. nih.gov

Electrophilicity Index (ω): Calculated as (χ^2) / (2η), it quantifies the electrophilic character of a molecule.

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Table 3: Representative Global Reactivity Descriptors for a Halogenated Aromatic Compound (Note: Data is illustrative for a modeled substituted aromatic system and not specific to this compound)

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.25 - 3.25 |

| Electronegativity (χ) | 3.75 - 4.75 |

Reaction Mechanism and Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational methods can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution or hydrolysis of the ester group. researchgate.netmasterorganicchemistry.com

By mapping the potential energy surface, computational chemists can identify transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Methods like constrained geometry optimizations or more advanced techniques for exploring reaction pathways can be employed. nih.gov For example, in the context of nucleophilic substitution on an aryl benzoate (B1203000), computational studies can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant intermediates and transition states. researchgate.net These computational explorations are crucial for understanding the reactivity of this compound and for designing new synthetic routes.

Transition State Localization and Reaction Barrier Calculations

Transition state (TS) theory is a cornerstone of computational reaction dynamics, providing a framework to understand the rates of chemical reactions. For a molecule like this compound, computational methods are used to model its formation and subsequent reactions, such as hydrolysis or nucleophilic substitution.

The synthesis of this ester, likely proceeding via a Fischer esterification or a related pathway from 5-bromo-2-fluoro-3-methylbenzoic acid, involves several key steps. The mechanism includes the initial protonation of the carbonyl group of the carboxylic acid, followed by a nucleophilic attack from methanol (B129727). uomustansiriyah.edu.iq This process leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then loses a proton to form the final product. uomustansiriyah.edu.iq

Computational chemists can model this entire reaction pathway. By calculating the potential energy at each step, a reaction coordinate diagram can be constructed. The highest point on this energy profile corresponds to the transition state. Locating this first-order saddle point on the potential energy surface is a critical computational task. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to find the precise geometry of the transition state.

Once the transition state is localized, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the C-O bond in the tetrahedral intermediate and the formation of the C=O double bond of the ester.

The energy difference between the reactants and the transition state defines the activation energy or reaction barrier (ΔG‡). This value is crucial for predicting the reaction rate. For example, in the electrophilic nitration of methyl benzoate, a well-studied analogous reaction, the formation of the nitronium ion (NO₂⁺) and its subsequent attack on the aromatic ring are key steps with distinct transition states and activation barriers. aiinmr.commnstate.edumnstate.eduumkc.edu The presence of activating or deactivating groups, such as the bromo, fluoro, and methyl groups on the benzene (B151609) ring, significantly influences the height of this barrier, thereby affecting the reaction's feasibility and kinetics.

A hypothetical reaction barrier calculation for the hydrolysis of this compound might involve the data presented in the table below.

| Parameter | Reactants | Transition State | Products |

| Geometry | Optimized structures of this compound and H₂O | Located saddle point structure | Optimized structures of 5-bromo-2-fluoro-3-methylbenzoic acid and Methanol |

| Relative Energy (kcal/mol) | 0.0 | +25.4 (Example Value) | -2.1 (Example Value) |

| Imaginary Frequency (cm⁻¹) | None | -250 (Example Value) | None |

This table presents hypothetical data for illustrative purposes.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. For this compound, PES mapping is a powerful tool for exploring its conformational landscape and reaction pathways.

One of the most important applications of PES mapping is in conformational analysis. The molecule has several rotatable bonds, primarily the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. By systematically rotating one of these bonds (i.e., changing the dihedral angle) and calculating the energy at each step while allowing all other geometric parameters to relax, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers (rotational isomers), while the maxima represent the rotational energy barriers between them. For instance, a PES scan for the rotation of the methoxycarbonyl group relative to the benzene ring would reveal the most stable orientation, which is typically planar to maximize conjugation, but can be influenced by steric hindrance from the adjacent methyl and fluorine substituents. nih.gov

Furthermore, two-dimensional PES maps can be created by simultaneously varying two geometric parameters, such as two different dihedral angles. These maps provide a more comprehensive view of the molecule's flexibility and the interplay between different conformational changes.

In the context of chemical reactions, a PES provides a complete picture of the energy landscape connecting reactants to products. researchgate.net The reaction path of minimum energy is the most likely route the reaction will follow. The transition state is a critical point on this surface, being a maximum along the reaction coordinate but a minimum in all other directions. By mapping the PES, chemists can not only find the transition state but also identify any intermediate species, which exist as local minima on the surface. This detailed understanding is crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Spectroscopic Property Simulations and Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings, assign complex spectral features, and gain a deeper understanding of the electronic and vibrational structure of molecules like this compound.

Theoretical NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts with high accuracy. walisongo.ac.id The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. researchgate.net

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of great interest. The process involves:

Geometry Optimization: The molecule's geometry is first optimized, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)).

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at a higher level of theory, for example, B3LYP/6-311+G(2d,p). nih.gov

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net Often, a linear scaling factor is applied to correct for systematic errors. nih.govresearchgate.net

The predicted chemical shifts can then be compared to experimental data to confirm structural assignments. For this molecule, key predictions would include:

¹H NMR: The distinct signals for the two aromatic protons and the two different methyl groups. The chemical shifts would be influenced by the electronic effects of the fluorine, bromine, and ester groups. libretexts.orgyoutube.com

¹³C NMR: The signals for the nine unique carbon atoms, including the carbonyl carbon, the aromatic carbons (some showing C-F coupling), and the two methyl carbons. aiinmr.com

¹⁹F NMR: A single resonance whose chemical shift is highly sensitive to its electronic environment. DFT methods have been shown to be particularly effective in predicting ¹⁹F chemical shifts in fluorinated aromatic compounds. nih.govworktribe.com

The table below shows hypothetical predicted NMR chemical shifts for this compound, based on typical ranges for similar functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | 7.5 - 8.0 | Aromatic Protons (2H) |

| 3.8 - 4.0 | Ester Methyl Protons (-OCH₃) | |

| 2.2 - 2.5 | Aromatic Methyl Protons (-CH₃) | |

| ¹³C | 165 - 170 | Carbonyl Carbon (C=O) |

| 110 - 160 | Aromatic Carbons (C-F coupling expected) | |

| 52 - 55 | Ester Methyl Carbon (-OCH₃) | |

| 15 - 20 | Aromatic Methyl Carbon (-CH₃) | |

| ¹⁹F | -110 to -130 | Aromatic Fluorine (vs. CFCl₃) |

This table presents hypothetical data based on established chemical shift ranges for illustrative purposes.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental results.

The standard computational approach involves:

Geometry Optimization: As with NMR predictions, the first step is to find the minimum energy geometry of the molecule.

Frequency Calculation: At this optimized geometry, the second derivatives of the energy with respect to atomic coordinates (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and normal modes. These calculations are typically performed using DFT (e.g., B3LYP) or Hartree-Fock (HF) methods with basis sets like 6-311+G(d,p). nih.govresearchgate.net

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve agreement, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies.

For this compound, key vibrational modes of interest would include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically around 1720-1740 cm⁻¹.

C-F Stretch: A strong band in the IR, usually found in the 1200-1350 cm⁻¹ region.

C-Br Stretch: A weaker band at lower frequencies, typically 500-600 cm⁻¹.

Aromatic C-H and C=C Stretches: Found in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

CH₃ Stretches: Asymmetric and symmetric stretching modes for the two methyl groups, typically appearing around 2850-3000 cm⁻¹.

The table below summarizes some of the expected key vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3050 - 3150 | |

| Aliphatic C-H Stretch | 2850 - 3000 | From methyl groups |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong IR intensity |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands |

| C-F Stretch | 1200 - 1350 | Strong IR intensity |

| C-O Stretch | 1100 - 1300 | Ester linkage |

| C-Br Stretch | 500 - 600 | Lower frequency |

Conformational Analysis and Stereochemical Implications

The three-dimensional structure and flexibility of this compound are critical to its chemical behavior. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that result from rotation about single bonds and the energy barriers that separate them.

The key rotatable bonds in this molecule are the C(aryl)–C(carbonyl) bond and the C(carbonyl)–O(ester) bond. Rotation around the C(aryl)–C(carbonyl) bond is particularly important as it determines the orientation of the bulky methoxycarbonyl group relative to the substituted benzene ring. The presence of a methyl group and a fluorine atom ortho to the ester functionality introduces significant steric considerations.

Computational methods, such as scanning the potential energy surface (PES) by systematically varying the relevant dihedral angles, are used to explore the conformational space. For each rotational step, the energy is minimized to find the most stable geometry. The resulting energy profile reveals the low-energy conformers and the transition states for their interconversion.

For this compound, it is expected that the most stable conformer would seek to minimize steric repulsion between the ester's carbonyl oxygen and the adjacent methyl and fluorine groups. A completely planar conformation, where the ester group is coplanar with the aromatic ring, might be destabilized by steric clash. Therefore, the lowest energy conformer is likely to feature a twisted arrangement where the ester group is rotated out of the plane of the benzene ring. The precise dihedral angle of this twist represents a balance between stabilizing conjugative effects (favoring planarity) and destabilizing steric effects (favoring a twist).

Understanding these conformational preferences is crucial as the reactivity and spectroscopic properties of the molecule can be an average of the properties of all significantly populated conformers at a given temperature.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is determined by a complex interplay of intermolecular interactions. Computational analysis is essential for identifying and quantifying these non-covalent forces.

Key potential interactions in the crystal structure of this compound include:

Halogen Bonding: Both bromine and fluorine atoms can participate in halogen bonding. The bromine atom, being larger and more polarizable, can form C-Br···O or C-Br···F halogen bonds, where the electropositive region (σ-hole) on the bromine interacts with an electronegative atom on a neighboring molecule. rsc.org Fluorine can also participate in interactions such as C-F···H-C or C-F···F-C contacts, which are generally weaker but can collectively contribute to the stability of the crystal packing. rsc.orgresearchgate.net

Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH, the molecule can form weak C-H···O hydrogen bonds. The aromatic C-H groups or the methyl C-H groups can act as donors, interacting with the electronegative oxygen atoms of the carbonyl group on an adjacent molecule. nih.gov

π–π Stacking: The electron-rich aromatic rings can interact with each other through π–π stacking. These interactions can be in a face-to-face or offset arrangement and are primarily driven by dispersion and electrostatic forces. The substitution pattern on the ring influences its quadrupole moment and thus the geometry and strength of these interactions. nih.gov